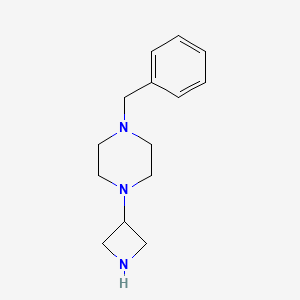

1-(Azetidin-3-yl)-4-benzylpiperazine

Beschreibung

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound exhibits a unique hybrid structure incorporating both azetidine and piperazine ring systems. The compound exists with the molecular formula Carbon14 Hydrogen21 Nitrogen3, corresponding to a molecular weight of 231.34 grams per mole in its free base form. The Chemical Abstracts Service registry number 1272846-95-3 identifies the neutral compound, while the hydrochloride salt form carries the registry number 2247849-88-1 with an adjusted molecular formula of Carbon14 Hydrogen22 Chlorine1 Nitrogen3 and molecular weight of 267.80 grams per mole.

The stereochemical arrangement of this compound presents several conformational considerations arising from the flexibility of both ring systems. The azetidine moiety, being a four-membered saturated ring, exhibits limited conformational freedom compared to larger ring systems, yet still demonstrates measurable ring puckering effects. Studies on related azetidine-containing compounds have shown that nitrogen-borane complexes of azetidine derivatives can adopt specific stereochemical orientations, with adjacent substituents preferentially occupying equatorial positions while the axial lone pair of nitrogen coordinates to additional groups.

The piperazine component introduces additional stereochemical complexity due to its six-membered ring structure. Research on piperazine conformational preferences indicates that 2-substituted piperazines demonstrate strong conformational biases, with axial conformations being preferred for 1-acyl and 1-aryl substituted derivatives. This conformational preference becomes particularly relevant for this compound, where the benzyl group attached to the nitrogen at position 4 influences the overall molecular geometry.

The spatial arrangement between the azetidine and piperazine rings creates a distinctive three-dimensional molecular architecture. The attachment point at position 3 of the azetidine ring to position 1 of the piperazine ring establishes a specific geometric relationship that constrains the relative orientations of these two heterocyclic systems. This structural arrangement differs significantly from linear or simple branched molecular frameworks, creating unique opportunities for intermolecular interactions and conformational dynamics.

Comparative Analysis with Azetidine-Piperazine Hybrid Scaffolds

The structural characteristics of this compound can be better understood through comparison with related azetidine-piperazine hybrid scaffolds and their individual components. Piperazine scaffolds have been extensively studied as pharmacologically valuable heterocyclic systems, demonstrating significant flexibility in their core structure that facilitates the design and synthesis of bioactive compounds. This inherent flexibility becomes particularly important when considering hybrid scaffolds that incorporate additional ring systems.

| Compound Type | Ring Systems | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | Azetidine + Piperazine | Carbon14 Hydrogen21 Nitrogen3 | Benzyl substitution at piperazine nitrogen 4 |

| 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine | Azetidine + Piperazine | Carbon21 Hydrogen27 Nitrogen3 | Benzhydryl substitution at azetidine nitrogen, methyl at piperazine nitrogen 4 |

| 1-(Azetidin-3-yl)-4-ethylpiperazine | Azetidine + Piperazine | Carbon9 Hydrogen19 Nitrogen3 | Ethyl substitution at piperazine nitrogen 4 |

Related azetidine-piperazine hybrid compounds demonstrate varying substitution patterns that significantly influence their structural properties. The compound 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine represents a more heavily substituted analog with the molecular formula Carbon21 Hydrogen27 Nitrogen3 and molecular weight 321.5 grams per mole. This compound features benzhydryl substitution at the azetidine nitrogen and methyl substitution at position 4 of the piperazine ring, creating a bulkier molecular architecture compared to this compound.

The structural comparison reveals that the positioning of substituents on different nitrogen atoms within the hybrid scaffold creates distinct conformational landscapes. While this compound places the benzyl group on the piperazine nitrogen, alternative substitution patterns such as those found in 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine demonstrate how substituent positioning affects overall molecular geometry and potential intermolecular interactions.

Research on azetidine-piperazine diamide compounds has revealed that these hybrid scaffolds can serve as potent and selective enzyme inhibitors, with specific structural features contributing to their biological activity. The discovery of such compounds emphasizes the importance of understanding the fundamental structural characteristics that govern the behavior of azetidine-piperazine hybrid systems. The structural diversity within this compound class suggests that modifications to substituent patterns and ring connectivity can significantly alter the three-dimensional molecular architecture and associated properties.

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of heterocyclic compounds related to this compound provide valuable insights into the solid-state arrangements and conformational preferences of these molecular systems. Studies on piperazine and related six-membered nitrogen heterocycles have revealed that these compounds adopt characteristic chair conformations in their crystalline forms, similar to cyclohexane but with specific orientations dictated by hydrogen bonding patterns.

The crystal structure analysis of piperazine itself demonstrates that the compound adopts a chair conformation with 95% of the puckering describable using an ideal cyclohexane chair model, with hydrogen atoms occupying equatorial positions. This fundamental conformational preference establishes a baseline for understanding how substitution patterns in compounds like this compound might influence the piperazine ring geometry in crystalline environments.

Conformational dynamics studies using advanced spectroscopic techniques have provided detailed information about the behavior of nitrogen-containing heterocycles in different environments. Time-resolved Rydberg fingerprint spectroscopy investigations of nitrogen-methyl piperidine have demonstrated ultrafast conformational dynamics with coherent oscillatory motions occurring on femtosecond timescales. These studies reveal that electronically excited states can induce rapid conformational changes, with equilibrium establishment between different conformeric structures occurring on picosecond timescales.

| Conformational Parameter | Piperazine | Azetidine Systems | Hybrid Scaffolds |

|---|---|---|---|

| Ring Puckering | Chair conformation predominant | Limited flexibility | Complex multi-ring dynamics |

| Hydrogen Bonding | Nitrogen-hydrogen bonds equatorial | Strain-dependent orientation | Multiple interaction sites |

| Thermal Dynamics | Slow interconversion | Rapid oscillations | Coupled ring motions |

The conformational analysis of 2-substituted piperazines has revealed important insights applicable to understanding this compound behavior. These studies demonstrate that axial conformations are preferred for 1-acyl and 1-aryl substituted piperazines, with the axial orientation placing nitrogen atoms in specific spatial arrangements that influence molecular recognition and binding properties. For ether-linked compounds, additional stabilization through intramolecular hydrogen bonding further promotes axial conformations.

Vibrational sum-frequency generation spectroscopy studies of piperazine conformers have provided detailed information about the structural preferences at air-water interfaces. These investigations reveal that piperazine molecules can adopt non-centrosymmetric conformers at interfaces, with the most stable conformer being the centrosymmetric chair form featuring equatorial nitrogen-hydrogen bonds. The flexibility of the piperazine ring system allows for multiple energetically accessible conformations, with theoretical calculations indicating energy differences of approximately 1.9 kilocalories per mole between major conformeric forms.

The crystallographic behavior of azetidine-containing compounds demonstrates additional complexity arising from the four-membered ring strain and substitution patterns. Studies on azetidine derivatives have shown that these compounds can undergo phase transitions in the solid state, with temperature-dependent structural changes affecting both the organic and inorganic components of hybrid materials. Such phase transition behavior suggests that this compound may exhibit temperature-dependent conformational preferences and packing arrangements in crystalline forms.

Eigenschaften

IUPAC Name |

1-(azetidin-3-yl)-4-benzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-4-13(5-3-1)12-16-6-8-17(9-7-16)14-10-15-11-14/h1-5,14-15H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBXXKJUWZTXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Aminoalcohols to Azetidin-3-ol Derivatives

One of the most established methods to prepare azetidine-containing compounds involves cyclization of aminoalcohol precursors. According to patent US4639334A, the process includes:

Step 1: Preparation of an aminoalcohol intermediate by reacting an epoxy halide with benzylamine in an organic solvent such as cyclohexane at 10–50°C for 12–36 hours.

Step 2: Cyclization of the aminoalcohol in triethylamine to form the azetidine ring. This reaction is carried out at elevated temperatures (50–150°C), preferably at reflux.

-

- Triethylamine is critical as it removes hydrogen halide byproduct and precipitates amine hydrohalide, which also removes polymeric byproducts.

- Use of aqueous media is essential for successful cyclization; organic solvents like acetonitrile or methanol fail to induce ring closure.

- Phase transfer catalysts such as tetrabutylammonium iodide (0.1–1.6 mole %) can accelerate cyclization.

This method yields 1-substituted azetidin-3-ol derivatives, which can be further functionalized to obtain this compound by subsequent substitution or coupling reactions.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Epoxy halide + benzylamine | Aminoalcohol intermediate formation | 10–50°C, 12–36 h, cyclohexane |

| 2 | Aminoalcohol + triethylamine | Cyclization to azetidine ring | 50–150°C, reflux, aqueous medium |

| + phase transfer catalyst (optional) | Rate acceleration | Tetrabutylammonium iodide (0.1–1.6%) |

Research Findings and Reaction Analysis

Role of Phase Transfer Catalysts

- Inclusion of tetrabutylammonium iodide significantly accelerates the cyclization reaction.

- Catalyst loading between 0.1 to 1.6 mole percent optimizes reaction rate without solubility issues.

Temperature Effects

- Elevated temperatures (reflux conditions) are necessary to drive the cyclization efficiently.

- Lower temperatures result in incomplete conversion.

Summary Table of Preparation Conditions

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Solvent | Aqueous medium with triethylamine | Enables cyclization |

| Base | Triethylamine | Removes HCl, precipitates byproducts |

| Phase Transfer Catalyst | Tetrabutylammonium iodide (0.1–1.6 mol%) | Accelerates cyclization |

| Temperature | 50–150°C (reflux preferred) | Drives reaction to completion |

| Reaction Time | Several hours (varies by step) | Ensures full conversion |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Azetidin-3-yl)-4-benzylpiperazine can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the piperazine ring.

Substitution: Both the azetidine and piperazine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated compounds and strong bases like sodium hydride are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may yield azetidine oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(Azetidin-3-yl)-4-benzylpiperazine is characterized by its unique molecular structure, which contributes to its biological activity. The compound features a piperazine ring, an azetidine moiety, and a benzyl group, which are key to its interaction with biological targets.

Molecular Formula : C14H18N2

CAS Number : 1272846-95-3

Antidepressant Activity

Research has indicated that ABP exhibits potential antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine compounds can modulate serotonin receptors, which are crucial in the treatment of depression. In vitro assays showed that ABP enhances serotonin levels, suggesting its potential as an antidepressant agent .

Antinociceptive Properties

ABP has been investigated for its analgesic properties. In animal models, the compound demonstrated significant pain relief comparable to established analgesics. The mechanism involves the modulation of pain pathways through opioid receptors .

Case Study : A study on mice indicated that ABP reduced pain responses in a dose-dependent manner, highlighting its potential for developing new pain management therapies .

Cognitive Enhancement

The compound's impact on cognitive functions has been explored, particularly regarding memory enhancement. Research suggests that ABP may improve memory retention and learning abilities in rodent models by enhancing cholinergic signaling in the brain .

Table 1: Summary of Neuropharmacological Effects of ABP

| Effect Type | Study Reference | Observations |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Antinociceptive | Significant reduction in pain responses | |

| Cognitive Enhancement | Improved memory retention and learning abilities |

Synthesis and Chemical Reactions

ABP can be synthesized through various methods, including cyclization reactions involving piperazine derivatives. Understanding its synthesis is crucial for developing analogs with enhanced efficacy or reduced side effects.

Synthetic Route Example

A common synthetic route involves the reaction of benzyl chloride with piperazine followed by azetidine formation through cyclization techniques. This method allows for the introduction of various substituents on the benzyl group to optimize pharmacological properties.

Toxicological Studies

While exploring the therapeutic potential of ABP, it is essential to evaluate its safety profile. Preliminary toxicological assessments indicate that ABP has a favorable safety margin at therapeutic doses. Long-term studies are necessary to fully understand its chronic toxicity and any potential side effects .

Wirkmechanismus

The mechanism of action of 1-(Azetidin-3-yl)-4-benzylpiperazine involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Effects on Piperazine Derivatives

The pharmacological and physicochemical properties of benzylpiperazine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Structural and Pharmacological Insights

Azetidin-3-yl vs. Aromatic Substituents :

The azetidinyl group introduces conformational rigidity and moderate steric bulk compared to aromatic substituents like 3-CF3-phenyl (TFMPP) or 3-Cl-phenyl (mCPP). Azetidine’s ring strain may enhance binding affinity to certain receptors, while its saturated structure could improve metabolic stability relative to aromatic groups .- Benzyl vs. However, bulkier groups like benzhydryl may enhance selectivity for specific transporters (e.g., dopamine transporter in ) .

- Electronic Effects: Electron-withdrawing groups (e.g., -CF3 in TFMPP, -NO2 in ) increase electrophilicity and receptor-binding potency, whereas the azetidinyl group, being electron-neutral, may prioritize steric interactions over electronic effects .

Biologische Aktivität

1-(Azetidin-3-yl)-4-benzylpiperazine is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique piperazine structure, which is a common motif in various pharmacologically active compounds. The molecular formula for this compound is C₁₄H₁₈N₂, with a molecular weight of approximately 218.31 g/mol.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Serotonin Receptor Modulation : Similar to other piperazine derivatives, this compound may interact with serotonin receptors, particularly the 5-HT receptor family, influencing neurotransmitter release and uptake .

- Dopaminergic Activity : Evidence suggests that it may also affect dopaminergic pathways, which are crucial for mood regulation and cognitive functions .

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can impact cellular proliferation and survival.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various cellular models. Key findings from in vitro studies include:

- Cytotoxicity : The compound demonstrated cytotoxic effects on human-derived HepaRG cells, with an EC50 value indicating significant toxicity at certain concentrations .

- Oxidative Stress Induction : Studies have shown that exposure to this compound can lead to increased reactive oxygen species (ROS) production and decreased intracellular glutathione levels, suggesting a mechanism involving oxidative stress .

Case Studies

Case Study 1: Hepatotoxicity Assessment

A study assessed the hepatotoxic effects of this compound in combination with other piperazine derivatives. The results indicated that co-administration with certain compounds exacerbated liver toxicity, emphasizing the importance of understanding drug interactions in therapeutic contexts.

| Compound Combination | EC50 (mM) | Observations |

|---|---|---|

| This compound + TFMPP | 0.14 | Significant hepatotoxicity observed |

| This compound alone | 2.20 | Moderate toxicity |

Research Findings

Recent literature highlights several key aspects of the biological activity of this compound:

- Stimulant Effects : The compound has been noted for its stimulant properties, akin to other piperazine derivatives, leading to increased heart rate and blood pressure .

- Potential Therapeutic Applications : Its ability to modulate neurotransmitter systems positions it as a candidate for further research in treating mood disorders and neurodegenerative diseases .

- Safety Profile Concerns : The cytotoxic effects observed in laboratory settings raise concerns regarding its safety profile, necessitating further investigation into its long-term effects and therapeutic window .

Q & A

Basic Research Questions

What are the common synthetic routes for 1-(Azetidin-3-yl)-4-benzylpiperazine, and what are the critical steps?

Synthesis typically involves functionalizing the piperazine and azetidine moieties. A key precursor, tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (CAS: 219725-67-4), is often used, where the tert-butoxycarbonyl (Boc) group is introduced for protection. Subsequent deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine. Coupling reactions, such as alkylation or acylation, are employed to introduce the benzyl group. For example, allylic acetates have been coupled with benzyl-protected intermediates under standard conditions (50°C, DMF, 57% yield) . Critical steps include maintaining anhydrous conditions, optimizing reaction time/temperature, and verifying intermediate purity via TLC or HPLC.

How is the structure of this compound confirmed experimentally?

Structural characterization relies on:

- NMR spectroscopy : H and C NMR confirm connectivity and stereochemistry. For example, distinct signals for azetidine (δ ~3.5–4.0 ppm) and benzyl protons (δ ~7.2–7.4 ppm) are observed .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHN for the deprotected compound).

- Chiral analysis : Supercritical fluid chromatography (SFC) or optical rotation ([α]) confirms enantiopurity if applicable .

- X-ray crystallography : Provides definitive proof of stereochemistry and crystal packing (see CCDC-1990392 for related structures) .

What purification methods are recommended for isolating this compound?

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) for intermediates.

- Recrystallization : Ethanol or methanol is used for final products, yielding high-purity crystals.

- Distillation : For volatile byproducts or solvents in early steps.

- HPLC : Preparative reverse-phase HPLC for enantiomeric separation if chirality is critical .

Advanced Research Questions

How do structural modifications of this compound affect its biological activity?

Quantitative structure-activity relationship (QSAR) studies using the adaptive least-squares (ALS) method reveal:

- Steric effects : Bulky substituents on the benzyl group reduce activity.

- Chain length : Shorter linkers between the amide and piperazine enhance antiulcer activity (e.g., 1-(aminocarbonylalkyl) derivatives) .

- Electron-donating groups : Methoxy or hydroxyl groups on the benzyl moiety improve cerebral vasodilation in analogs .

Table 1 : Activity trends in benzylpiperazine derivatives

| Substituent Position | Functional Group | Biological Activity (IC) | Reference |

|---|---|---|---|

| Benzyl 3-position | -OCH | 12 nM (vasodilation) | |

| Benzyl 4-position | -Cl | 45 nM (antiulcer) |

What computational approaches predict the pharmacokinetic properties of this compound?

- Molecular docking : Assess binding affinity to targets (e.g., serotonin or dopamine receptors).

- ADMET prediction : Tools like SwissADME estimate logP (~2.1), solubility (~0.1 mg/mL), and blood-brain barrier penetration (high likelihood due to low molecular weight).

- Metabolic stability : Cytochrome P450 enzyme interactions are modeled to identify potential metabolites .

How are contradictions in biological data resolved for this compound?

- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM).

- Off-target profiling : Screen against unrelated receptors (e.g., GPCRs, kinases) to rule out nonspecific effects.

- Structural analogs : Compare activity of derivatives to isolate critical pharmacophores. For example, replacing the azetidine with pyrrolidine reduces CNS penetration .

What experimental designs are optimal for in vivo efficacy studies?

- Rodent models : Use ulcer induction (e.g., ethanol-induced gastric lesions) for antiulcer activity or middle cerebral artery occlusion for neuroprotection .

- Dosing regimen : Intraperitoneal or oral administration, with plasma pharmacokinetics monitored via LC-MS/MS.

- Control groups : Include vehicle, positive controls (e.g., omeprazole for antiulcer studies), and toxicity assessments (e.g., liver enzymes).

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.